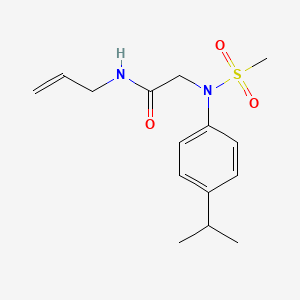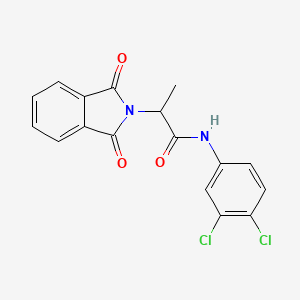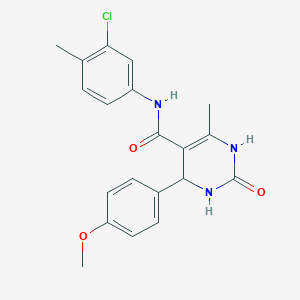
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Aniline Derivative: The initial step involves the preparation of the aniline derivative by reacting 4-isopropylaniline with methylsulfonyl chloride under basic conditions to form N-methylsulfonyl-4-propan-2-ylaniline.
Acylation: The aniline derivative is then acylated with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Uniqueness
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities and applications that differentiate it from similar compounds.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-10-16-15(18)11-17(21(4,19)20)14-8-6-13(7-9-14)12(2)3/h5-9,12H,1,10-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAPNVOJNOGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[(4-bromophenyl)carbamoyl]phenyl]-2-chlorobenzamide](/img/structure/B5186784.png)
![N-[(3-{[(2,4-dichlorophenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5186787.png)
![ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate](/img/structure/B5186788.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)


![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5186843.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186848.png)
![N-[4-(butan-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B5186852.png)
![1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one](/img/structure/B5186871.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
